オレイン酸2-エチルヘキシル

概要

説明

2-Ethylhexyl oleate is a long carbon chain molecule widely used as an emollient in cosmetic formulations. This ester also finds applications in the pharmaceutical, food, and textile industries due to its biodegradability, nontoxicity, low volatility, high spreadability, and chemical stability .

科学的研究の応用

2-Ethylhexyl oleate has a wide range of applications in various fields:

Chemistry: Used as a solvent and intermediate in organic synthesis.

Biology: Employed in the formulation of biodegradable and non-toxic emulsifiers.

Medicine: Utilized in the production of pharmaceutical formulations due to its emollient properties.

Industry: Applied in the cosmetic, food, and textile industries as an emollient and stabilizer.

作用機序

Target of Action

The primary target of 2-Ethylhexyl oleate is the enzyme Candida antarctica lipase (CALB) which is immobilized on magnetic poly (styrene-co-divinylbenzene) (STY-DVB-M) . This enzyme plays a crucial role in the synthesis of 2-Ethylhexyl oleate.

Mode of Action

2-Ethylhexyl oleate: is synthesized by the esterification of oleic acid with 2-ethylhexanol, catalyzed by CALB-STY-DVB-M . The influence of acid/alcohol molar ratio and temperature on oleic acid conversion, ester concentration, and productivity was assessed . Excess of one of the reagents resulted in high conversions, but the highest productivities were obtained at the stoichiometric ratio .

Biochemical Pathways

The synthesis of 2-Ethylhexyl oleate involves the biochemical pathway of esterification, a reaction between an acid and an alcohol, resulting in the formation of an ester . This process is catalyzed by the enzyme CALB-STY-DVB-M .

Pharmacokinetics

The ADME properties of 2-Ethylhexyl oleate The synthesis of 2-ethylhexyl oleate is carried out under mild pressure and temperature conditions , which may influence its bioavailability.

Result of Action

The result of the action of 2-Ethylhexyl oleate is the production of a long carbon chain molecule widely used as an emollient in cosmetic formulations . The ester also finds application in the pharmaceutical, food, and textile industries . Biodegradability, nontoxicity, low volatility, high spreadability, and chemical stability are some of its main properties .

Action Environment

The action of 2-Ethylhexyl oleate is influenced by environmental factors such as temperature and the molar ratio of acid to alcohol . Temperatures below 45 °C negatively affected reaction kinetics . The enzyme CALB-STY-DVB-M showed satisfactory performance in the synthesis of 2-Ethylhexyl oleate, providing oleic acid conversions close to 100%, ester concentration of 450 g L−1, and productivity of 0.5 mmol g−1 h−1 . The biocatalyst holds promise for industrial applications .

生化学分析

Biochemical Properties

2-Ethylhexyl oleate plays a significant role in biochemical reactions, particularly in the synthesis of esters. It interacts with enzymes such as Candida antarctica lipase, which catalyzes its formation. This enzyme immobilized on magnetic poly(styrene-co-divinylbenzene) particles has shown high catalytic power and stability, making it suitable for industrial applications . The interaction between 2-ethylhexyl oleate and the lipase involves the hydrolysis of oleic acid and 2-ethylhexanol, followed by esterification to form the final product .

Cellular Effects

2-Ethylhexyl oleate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to alter the immune response in non-small cell lung adenocarcinoma by regulating the release of High Mobility Group Box 1 protein (HMGB1), a pro-inflammatory damage-associated molecular pattern protein . This regulation affects the expression of programmed death ligand-1 (PD-L1), a pivotal immune checkpoint target in lung cancer cells and immune cells .

Molecular Mechanism

At the molecular level, 2-Ethylhexyl oleate exerts its effects through binding interactions with biomolecules and enzyme activation. The synthesis of 2-ethylhexyl oleate catalyzed by Candida antarctica lipase follows a ping-pong Bi–Bi mechanism, where the enzyme alternates between two substrates, oleic acid and 2-ethylhexanol . This mechanism ensures high efficiency and stability of the enzyme, leading to the successful formation of the ester .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ethylhexyl oleate change over time. The stability and degradation of the compound are influenced by factors such as temperature and the presence of catalysts. For instance, Candida antarctica lipase immobilized on magnetic poly(styrene-co-divinylbenzene) particles has shown a half-life of 739 hours, indicating high stability . Long-term effects on cellular function have been observed, with the biocatalyst maintaining its activity over multiple cycles .

Dosage Effects in Animal Models

The effects of 2-Ethylhexyl oleate vary with different dosages in animal models. High doses of the compound can lead to toxic or adverse effects, while lower doses may not exhibit significant impact. Studies have shown that the compound is generally non-toxic and biodegradable, making it suitable for various applications

Metabolic Pathways

2-Ethylhexyl oleate is involved in metabolic pathways that include enzymatic hydrolysis by pancreatic lipases. These enzymes break down the ester into its constituent fatty acids and alcohols, which are then metabolized through the beta-oxidation pathway to generate energy for the cell . The alcohol component, 2-ethylhexanol, is primarily metabolized in the liver through oxidative steps, ultimately yielding carbon dioxide .

Transport and Distribution

Within cells and tissues, 2-Ethylhexyl oleate is transported and distributed through interactions with transporters and binding proteins. The compound’s low water solubility and high spreadability facilitate its distribution in lipid-rich environments . Its localization and accumulation are influenced by its interaction with cellular membranes and lipid transport proteins .

Subcellular Localization

2-Ethylhexyl oleate’s subcellular localization is primarily within lipid droplets and cellular membranes. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function . Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, influencing its activity and function .

準備方法

Synthetic Routes and Reaction Conditions: 2-Ethylhexyl oleate is synthesized by the esterification of oleic acid with 2-ethylhexanol. This reaction is often catalyzed by Candida antarctica lipase immobilized on magnetic poly(styrene-co-divinylbenzene) particles . The reaction is typically carried out in a solvent-free system at 50°C, with a 1:1 molar ratio of oleic acid to 2-ethylhexanol being optimal for high conversion rates .

Industrial Production Methods: In industrial settings, the production of 2-ethylhexyl oleate involves similar esterification processes but on a larger scale. The use of immobilized lipases in continuous packed-bed bioreactors has been shown to be effective, providing high ester productivity and operational stability .

化学反応の分析

2-Ethylhexyl oleate primarily undergoes esterification reactions. The esterification of oleic acid with 2-ethylhexanol is catalyzed by lipases, which follow a ping-pong Bi-Bi mechanism . This mechanism involves two substrates and two products, allowing for the estimation of catalyst inhibition by substrates and products .

Common Reagents and Conditions:

Reagents: Oleic acid, 2-ethylhexanol

Catalysts: Candida antarctica lipase immobilized on magnetic poly(styrene-co-divinylbenzene) particles

Conditions: Solvent-free system, 50°C, 1:1 molar ratio

Major Products:

Primary Product: 2-Ethylhexyl oleate

類似化合物との比較

- Isopropyl palmitate

- Diisononyl adipate

2-Ethylhexyl oleate’s unique combination of properties and its environmentally friendly production methods make it a valuable compound in multiple industries.

生物活性

2-Ethylhexyl oleate (2-EHO) is an ester derived from oleic acid and 2-ethylhexanol, commonly utilized in various industrial applications, including as a plasticizer and in cosmetic formulations. Its biological activity has garnered interest due to its potential effects on health and safety, particularly regarding toxicity and irritancy.

2-Ethylhexyl oleate is synthesized through the esterification of oleic acid with 2-ethylhexanol, often catalyzed by enzymes such as lipases. This process can be optimized for efficiency using techniques like continuous enzymatic synthesis in fluidized bed reactors, which allows for better control over reaction conditions and product yield .

Acute Toxicity

Acute toxicity studies indicate that 2-ethylhexyl oleate has a high LD50 value, greater than 5000 mg/kg body weight when administered orally to mice. No deaths or significant clinical signs were observed during the study, suggesting a low acute toxicity profile .

| Route of Administration | LD50 (mg/kg) | Observations |

|---|---|---|

| Oral | >5000 | No deaths; low toxicity observed |

| Dermal | Not available | Limited data; low irritation potential noted |

Skin and Eye Irritation Potential

In dermal studies conducted according to OECD guidelines, 2-ethylhexyl oleate demonstrated minimal irritation potential. In tests involving rabbits, slight erythema was observed in some cases, but overall, the compound was classified as hardly irritating . This contrasts with its metabolite, 2-ethylhexanol, which exhibited irritant effects on skin and eyes.

Metabolic Pathways

Upon exposure, 2-ethylhexyl oleate can hydrolyze to release oleic acid and 2-ethylhexanol. Oleic acid has been associated with developmental effects in animal studies at high doses (7500 mg/kg), including underdeveloped mammary glands and ovarian cysts .

Case Studies and Research Findings

Recent studies have explored the application of 2-ethylhexyl oleate in cosmetics due to its non-greasy nature, making it suitable for enhancing skin feel without leaving residues. Its role as a green plasticizer also highlights its potential for safer alternatives in industrial applications .

Summary of Findings

- Toxicity : High LD50 (>5000 mg/kg); low acute toxicity.

- Irritation : Minimal skin irritation; low potential for eye irritation.

- Metabolism : Hydrolysis leads to potentially harmful metabolites.

- Applications : Used as a cosmetic ingredient and green plasticizer.

特性

CAS番号 |

26399-02-0 |

|---|---|

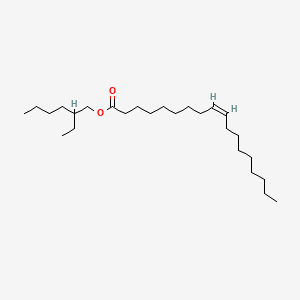

分子式 |

C26H50O2 |

分子量 |

394.7 g/mol |

IUPAC名 |

2-ethylhexyl (E)-octadec-9-enoate |

InChI |

InChI=1S/C26H50O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(27)28-24-25(6-3)22-8-5-2/h14-15,25H,4-13,16-24H2,1-3H3/b15-14+ |

InChIキー |

FOKDITTZHHDEHD-CCEZHUSRSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)CCCC |

異性体SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(CC)CCCC |

正規SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)CCCC |

Key on ui other cas no. |

26399-02-0 |

物理的記述 |

Liquid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。